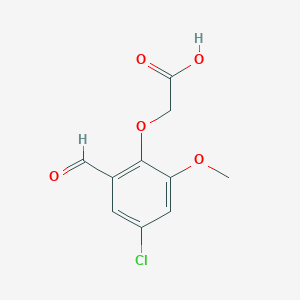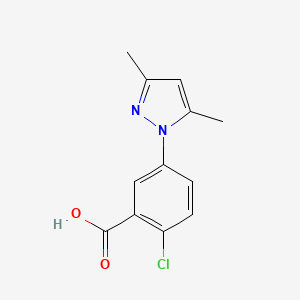![molecular formula C13H8N2O2S B1363415 2-(4-Nitrophenyl)Benzo[D]Thiazole CAS No. 22868-34-4](/img/structure/B1363415.png)
2-(4-Nitrophenyl)Benzo[D]Thiazole
Descripción general
Descripción
2-(4-Nitrophenyl)Benzo[D]Thiazole is a heterocyclic compound that features a benzothiazole ring fused with a nitrophenyl group. This compound is part of the larger class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including analgesic and anti-inflammatory effects .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .
Análisis Bioquímico
Biochemical Properties
2-(4-Nitrophenyl)Benzo[D]Thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions suggest that this compound may have potential as an antioxidant agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in apoptosis and cell proliferation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of enzymes involved in the oxidative stress response, thereby reducing the levels of reactive oxygen species . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant activity and inhibition of cell proliferation . At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism . For example, it can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, leading to localized effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and oxidative stress responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)Benzo[D]Thiazole typically involves the condensation of 2-aminobenzenethiol with 4-nitrobenzaldehyde. This reaction is often carried out in the presence of a catalyst such as copper or under acidic conditions to facilitate the formation of the benzothiazole ring . The reaction conditions may vary, but common methods include refluxing in toluene or using ethanol as a solvent with heating .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and eco-friendly methods. For instance, the use of green chemistry principles, such as employing imidazolium chloride as a promoter, can enhance the yield and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)Benzo[D]Thiazole undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the benzothiazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with a catalyst or tin(II) chloride in ethanol.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
Reduction: 2-(4-Aminophenyl)Benzo[D]Thiazole.
Substitution: Depending on the substituents introduced, various derivatives of the benzothiazole ring can be formed.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)Benzo[D]Thiazole has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
- 2-PhenylBenzo[D]Thiazole
- 2-(4-Methylphenyl)Benzo[D]Thiazole
- 2-(4-Chlorophenyl)Benzo[D]Thiazole
Uniqueness
2-(4-Nitrophenyl)Benzo[D]Thiazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This makes it particularly valuable in research focused on developing new therapeutic agents and materials .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-15(17)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)18-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJBDGQLLLLBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356629 | |
| Record name | 2-(4-Nitrophenyl)Benzo[D]Thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-34-4 | |
| Record name | 2-(4-Nitrophenyl)Benzo[D]Thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the nitro group in 2-(4-Nitrophenyl)Benzo[D]Thiazole in the synthesis of the anticancer derivatives?
A1: The research article utilizes this compound as a starting material to synthesize a series of 2-(4-aminophenyl)-6-fluoro-N-(substituted-phenyl)benzo[d]thiazol-7-amine derivatives. The nitro group in the starting material plays a crucial role as it undergoes reduction to an amine group. This newly formed amine group at the 4th position of the phenyl ring then serves as a site for further modifications, allowing the introduction of various substituted phenyl groups. This synthetic strategy enables the exploration of structure-activity relationships by examining how different substituents on this phenyl ring influence the anticancer activity of the resulting compounds [].
Q2: What were the key findings regarding the anticancer activity of the synthesized benzothiazole derivatives?
A2: The study synthesized a series of 2-(4-aminophenyl)-6-fluoro-N-(substituted-phenyl)benzo[d]thiazol-7-amine derivatives, utilizing this compound as a precursor. These derivatives were then evaluated for their in vitro cytotoxicity against murine Ehrlich Ascites Carcinoma (EAC) and two human cancer cell lines, MCF-7 (breast cancer) and HeLa (cervical cancer). The research demonstrated that these novel benzothiazole derivatives exhibited varying degrees of anticancer activity against the tested cell lines []. While the specific structure-activity relationships were not fully elucidated in the provided abstract, this finding highlights the potential of this class of compounds as anticancer agents and warrants further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)



![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)






![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)


